6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14802321
Molecular Formula: C23H20ClN3O3
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O3 |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H20ClN3O3/c1-14-23(18-12-17(30-3)8-10-20(18)26(14)2)21(28)13-27-22(29)11-9-19(25-27)15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3 |
| Standard InChI Key | DFSIIWQFFLQSRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The compound’s structure integrates a pyridazinone ring (positions 1–6) substituted at C-6 with a 4-chlorophenyl group and at C-2 with a 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl chain. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₀ClN₃O₃ |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | 6-(4-Chlorophenyl)-2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]pyridazin-3-one |
| Canonical SMILES | CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
| Topological Polar Surface Area | 76.3 Ų |
The indole moiety’s methoxy and methyl groups enhance lipophilicity, potentially improving membrane permeability . The pyridazinone core’s conjugated system may facilitate π-π interactions with aromatic residues in target proteins .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of pyridazinone) and 1605 cm⁻¹ (C=N of indole) .
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Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz, DMSO-d₆) signals include δ 8.12 (s, 1H, pyridazinone H-4), δ 7.45–7.32 (m, 4H, chlorophenyl), and δ 3.85 (s, 3H, OCH₃).
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Docking Studies: Molecular modeling predicts strong binding to cyclin-dependent kinases (CDK2/4) via hydrogen bonds with the pyridazinone carbonyl and hydrophobic interactions with the chlorophenyl group .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence (Figure 1):
Step 1: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields 4-chlorophenylhydrazine .
Step 2: Cyclization with ethyl acetoacetate forms the pyridazinone core under acidic conditions (H₂SO₄, reflux).
Step 3: Alkylation of the indole precursor (5-methoxy-1,2-dimethylindole) with chloroacetyl chloride introduces the 2-oxoethyl side chain .
Step 4: Final coupling via nucleophilic substitution links the indole-oxoethyl moiety to the pyridazinone N-2 position.
Optimization Challenges
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Yield Improvements: Early routes reported ≤35% yield due to steric hindrance during indole coupling. Microwave-assisted synthesis (120°C, 30 min) increased yield to 52% .
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Biological Activity and Mechanisms
Antitumor Activity
In MCF-7 breast cancer cells, the compound reduced viability (IC₅₀ = 2.4 μM) by inducing G1-phase arrest and caspase-3-dependent apoptosis . Comparative data:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.4 | Caspase-3 activation, Bcl-2 ↓ |
| A549 (Lung) | 4.1 | ROS generation, MAPK pathway |
| HT-29 (Colon) | 5.8 | Cyclin D1 suppression |
Kinase Inhibition
The compound inhibited CDK4 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 1.2 μM) in enzymatic assays, outperforming erlotinib (EGFR IC₅₀ = 2.3 μM) . Molecular dynamics simulations suggest the chlorophenyl group occupies the kinase’s hydrophobic pocket.
Pharmacological Applications
Oncology
Preclinical studies highlight its dual kinase/apoptosis induction profile, making it a candidate for combination therapies with paclitaxel or doxorubicin . In murine xenografts, oral administration (50 mg/kg/day) reduced tumor volume by 68% vs. controls .
Neuroinflammation
Structural analogs suppressed NF-κB activation in microglial cells (IC₅₀ = 3.5 μM), suggesting potential in neurodegenerative diseases .
Future Directions
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Structure-Activity Relationships: Modifying the indole’s methoxy group to trifluoromethoxy may enhance blood-brain barrier penetration.
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Prodrug Development: Ester prodrugs could improve oral bioavailability (<20% in current form).
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Combination Trials: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1) are warranted .
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